molecular formula C10H22Si2 B14656309 1,1,2,2,4,5-Hexamethyl-1,2,3,6-tetrahydro-1,2-disiline CAS No. 51342-14-4

1,1,2,2,4,5-Hexamethyl-1,2,3,6-tetrahydro-1,2-disiline

Cat. No.: B14656309
CAS No.: 51342-14-4
M. Wt: 198.45 g/mol
InChI Key: VDCZFBBYFJDFIC-UHFFFAOYSA-N
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Description

1,1,2,2,4,5-Hexamethyl-1,2,3,6-tetrahydro-1,2-disiline is a unique organosilicon compound characterized by its six methyl groups and a disilane backbone

Preparation Methods

The synthesis of 1,1,2,2,4,5-Hexamethyl-1,2,3,6-tetrahydro-1,2-disiline typically involves the reaction of suitable silicon precursors under controlled conditions. One common method includes the reaction of chlorosilanes with methyl lithium or Grignard reagents to introduce the methyl groups. The reaction conditions often require an inert atmosphere and low temperatures to prevent unwanted side reactions.

Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as platinum or palladium complexes can be employed to facilitate the reaction and improve efficiency.

Chemical Reactions Analysis

1,1,2,2,4,5-Hexamethyl-1,2,3,6-tetrahydro-1,2-disiline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or ozone, leading to the formation of silanols or siloxanes.

    Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride, resulting in the formation of simpler silanes.

    Substitution: Halogenation reactions using reagents like chlorine or bromine can replace hydrogen atoms with halogens, forming halogenated derivatives.

Common reagents and conditions for these reactions include the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM) and temperatures ranging from -78°C to room temperature. Major products formed from these reactions include silanols, siloxanes, and halogenated silanes.

Scientific Research Applications

1,1,2,2,4,5-Hexamethyl-1,2,3,6-tetrahydro-1,2-disiline has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a ligand in organometallic chemistry.

    Biology: Its derivatives are studied for potential use in drug delivery systems due to their biocompatibility and stability.

    Medicine: Research is ongoing to explore its use in imaging and diagnostic applications, leveraging its unique chemical properties.

    Industry: It is utilized in the production of silicone-based materials, including sealants, adhesives, and coatings.

Mechanism of Action

The mechanism by which 1,1,2,2,4,5-Hexamethyl-1,2,3,6-tetrahydro-1,2-disiline exerts its effects involves interactions with various molecular targets. In organometallic chemistry, it acts as a ligand, coordinating with metal centers to form stable complexes. These interactions can influence the reactivity and stability of the metal center, facilitating catalytic processes.

In biological systems, its derivatives may interact with cellular membranes or proteins, affecting their function and stability. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

1,1,2,2,4,5-Hexamethyl-1,2,3,6-tetrahydro-1,2-disiline can be compared with other similar compounds such as:

    Hexamethyldisilane: Lacks the additional methyl groups and has different reactivity and applications.

    Tetramethyldisilane: Contains fewer methyl groups, resulting in different physical and chemical properties.

    Octamethylcyclotetrasiloxane: A cyclic compound with different structural and functional characteristics.

Properties

CAS No.

51342-14-4

Molecular Formula

C10H22Si2

Molecular Weight

198.45 g/mol

IUPAC Name

1,1,2,2,4,5-hexamethyl-3,6-dihydrodisiline

InChI

InChI=1S/C10H22Si2/c1-9-7-11(3,4)12(5,6)8-10(9)2/h7-8H2,1-6H3

InChI Key

VDCZFBBYFJDFIC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C[Si]([Si](C1)(C)C)(C)C)C

Origin of Product

United States

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